(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16282039
Molecular Formula: C24H23N3O2S2
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O2S2 |
|---|---|
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H23N3O2S2/c1-15(2)14-29-19-9-10-20(16(3)11-19)22-17(12-21-23(28)25-24(30)31-21)13-27(26-22)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3,(H,25,28,30)/b21-12- |
| Standard InChI Key | ADPMKYRATMXDRA-MTJSOVHGSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)C4=CC=CC=C4 |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4 |
Introduction
Structural Characteristics and Physicochemical Properties
Core Architecture and Stereochemical Features
The compound features a 1,3-thiazolidin-4-one core substituted at position 5 with a (Z)-configured methylidene group bridging to a 1-phenyl-3-[2-methyl-4-(2-methylpropoxy)phenyl]-1H-pyrazol-4-yl moiety. The thiazolidinone ring incorporates a thioxo group at position 2, enhancing its electrophilic character and potential for hydrogen bonding. The pyrazole fragment is substituted with a 2-methylpropoxy (isobutoxy) group at the para position of its aryl ring, contributing to lipophilicity and steric bulk .
Table 1: Key Structural Attributes
| Feature | Description |
|---|---|
| Thiazolidinone core | 2-Thioxo-1,3-thiazolidin-4-one with (5Z)-methylidene substitution |
| Pyrazole substituent | 1-Phenyl-3-[2-methyl-4-(isobutoxy)phenyl]-1H-pyrazole |
| Stereochemistry | (Z)-Configuration at the methylidene bridge |
| Hydrogen bond acceptors/donors | Thioxo (S=O), carbonyl (C=O), pyrazole N-atoms |
Synthetic Methodologies
Multi-Step Synthesis via Cyclocondensation
The synthesis of pyrazole-thiazolidinone hybrids typically involves sequential cyclization and coupling reactions. A representative pathway for analogous compounds includes:
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Thiazolidinone Formation: Reaction of thiourea derivatives with α-haloketones under basic conditions to form the thiazolidinone core .
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Pyrazole Cyclization: Condensation of hydrazines with 1,3-diketones or their equivalents to construct the pyrazole ring .
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Knoevenagel Condensation: Coupling of the thiazolidinone with a formyl-substituted pyrazole via base-catalyzed elimination, establishing the (Z)-methylidene bridge .
Recent innovations, such as domino multi-component reactions, have streamlined the synthesis of related hybrids. For example, Hassanin et al. (2024) demonstrated a one-pot four-component reaction involving 3-aminocarbazole, isothiocyanates, ethyl bromoacetate, and formylchromone to yield structurally analogous hybrids in high yields (88–92%) .
| Compound | Cell Line (IC₅₀, μM) | Key Substituents |
|---|---|---|
| Analog 4.1 | HT-29 (0.42) | 5-(p-Hydroxybenzylidene) |
| Hybrid 5b | MCF-7 (1.85) | Carbazole-thiazolidinone-pyrazole |
Enzyme Inhibition and Mechanistic Insights
The compound’s thioxo and carbonyl groups facilitate interactions with enzymatic active sites. Molecular docking studies on related hybrids reveal:
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Kinase Inhibition: Binding to ATP pockets of tyrosine kinases (e.g., VEGFR-2) via π-π stacking and hydrogen bonding with pyrazole and thiazolidinone moieties .
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Anti-Inflammatory Action: Suppression of COX-2 and TNF-α production through modulation of NF-κB signaling .
Applications in Drug Discovery and Development
Therapeutic Target Identification
The compound’s dual pharmacophoric architecture positions it as a candidate for multitarget therapies. Preclinical studies highlight its potential in:
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Oncology: Apoptosis induction via BAX activation and necroptosis inhibition .
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Antimicrobial Therapy: Disruption of bacterial cell wall synthesis through penicillin-binding protein (PBP) inhibition .
Material Science and Industrial Applications
Beyond biomedicine, the compound’s conjugated π-system and sulfur-rich structure make it a candidate for:
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